![molecular formula C10H9F4N B13052593 (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by copper or other transition metals under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Mécanisme D'action
The mechanism by which (1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the functional groups attached to the phenyl ring.
α-(trifluoromethyl)styrenes: These compounds are structurally similar but have different substituents and applications.
3-trifluoromethyl-1,2,4-triazoles: These compounds contain the trifluoromethyl group and are used in various pharmaceutical applications.
Uniqueness
(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine stands out due to its specific combination of fluorine atoms and the prop-2-enylamine moiety, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring high stability and specific interactions with target molecules.
Propriétés
Formule moléculaire |
C10H9F4N |
|---|---|
Poids moléculaire |
219.18 g/mol |
Nom IUPAC |
(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m0/s1 |
Clé InChI |
NWFDOKHJFRDVAD-VIFPVBQESA-N |
SMILES isomérique |
C=C[C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N |
SMILES canonique |
C=CC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)

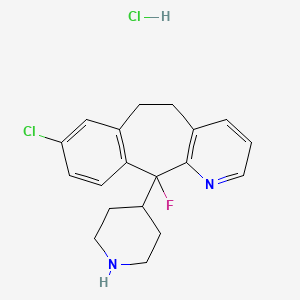
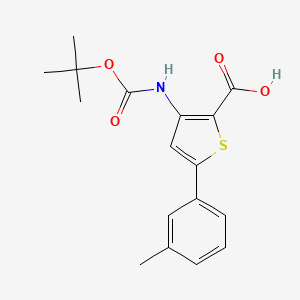
![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
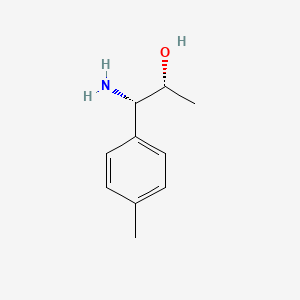
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
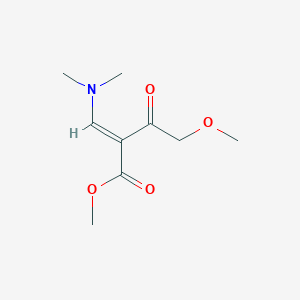
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13052564.png)
![6-Isopropoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13052570.png)
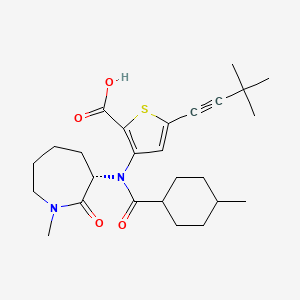
![Furo[2,3-B]pyridin-3-amine](/img/structure/B13052576.png)
